molecular formula C16H19NO2S B7559124 N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide

N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide

Cat. No. B7559124
M. Wt: 289.4 g/mol
InChI Key: CKCXZCALCOKPOP-UHFFFAOYSA-N
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Description

N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide, also known as PETCA, is a chemical compound that belongs to the class of thiophene derivatives. PETCA has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide is not fully understood. However, several studies have suggested that N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide exerts its pharmacological effects by modulating various signaling pathways in the body. N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide has been shown to inhibit the activity of certain enzymes and receptors that are involved in inflammation, cancer, and neurodegeneration. N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide has also been reported to regulate the expression of certain genes that are involved in disease progression.
Biochemical and physiological effects:
N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide has been shown to exhibit several biochemical and physiological effects. N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide has been reported to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. In addition, N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide has been reported to protect neurons from oxidative stress and prevent neurodegeneration.

Advantages and Limitations for Lab Experiments

N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide has several advantages and limitations for lab experiments. N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide is a relatively stable compound and can be synthesized in good yield and purity. N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide is also soluble in various solvents, which makes it easy to handle in the laboratory. However, N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide has limited solubility in water, which may pose a challenge in certain experiments. In addition, the exact mechanism of action of N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide is not fully understood, which may limit its use in certain experimental settings.

Future Directions

N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide has several potential applications in the field of medicinal chemistry. Future research should focus on elucidating the exact mechanism of action of N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide and its potential applications in the treatment of various diseases. Further studies are also required to optimize the synthesis of N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide and improve its solubility in water. In addition, the pharmacokinetics and pharmacodynamics of N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide need to be investigated to determine its safety and efficacy in vivo. Overall, N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide has the potential to be a valuable therapeutic agent in the treatment of various diseases, and further research is warranted to fully explore its potential.

Synthesis Methods

N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide can be synthesized by the reaction of 2-bromoethyl 2-thiophenecarboxylate with 2-isopropoxyphenol in the presence of a base. The resulting product is then treated with an amine to yield N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide. The synthesis of N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide has been reported in several research articles, and the purity and yield of the compound can be optimized by varying the reaction conditions.

Scientific Research Applications

N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide has been investigated for its potential application as a therapeutic agent in various diseases. Several studies have reported the anti-inflammatory, anti-cancer, and neuroprotective effects of N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide. N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide has also been shown to inhibit the activity of certain enzymes and receptors that are involved in disease progression. The potential applications of N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide in the treatment of various diseases make it an attractive target for further research.

properties

IUPAC Name

N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-11(2)19-14-8-5-4-7-13(14)12(3)17-16(18)15-9-6-10-20-15/h4-12H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCXZCALCOKPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C(C)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide

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